3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a chlorophenyl group and a carboxylic acid functional group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically requires specific conditions, such as the use of a mercury lamp, which can be technically challenging and difficult to scale up .
Chemical Reactions Analysis
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, carboxylic acids can be converted to acyl chlorides using reagents like phosphorus (V) chloride (PCl5), phosphorus (III) chloride (PCl3), or sulfur dichloride oxide (SOCl2) . These acyl chlorides are more reactive and can be used as intermediates in the synthesis of other organic compounds. Additionally, carboxylic acids can undergo further oxidation to produce carbon dioxide, especially in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) .
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sp3-rich and strained bicyclic scaffolds, which are often used as bio-isosteres in medicinal chemistry . These scaffolds can improve the solubility, activity, and conformational restriction of lead compounds, making them attractive for drug development . In biology and medicine, the compound’s unique structure allows it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorophenyl group and the carboxylic acid functional group allows the compound to form specific interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share similar bicyclic structures, their chemical properties and reactivity can differ significantly due to variations in ring size and functional groups. For example, bicyclo[2.2.1]heptane, also known as norbornane, has a different ring strain and steric interactions compared to bicyclo[2.1.1]hexane . These differences can influence their suitability for various applications in chemistry and biology.
Properties
Molecular Formula |
C13H13ClO3 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c1-12-6-13(7-12,11(15)16)10(17-12)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
XXHLVPGRSCBZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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